1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione
Description
1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a 4-ethylphenyl group at position 3 and a 1,2,4-oxadiazole ring at position 1 via a methyl linker. The oxadiazole moiety is further functionalized with a 4-ethoxyphenyl group. However, specific biological data for this compound remain unreported in publicly available literature.
The molecular formula is inferred as C27H24N4O4 (molecular weight ≈ 468.5 g/mol), derived from structural analogs (e.g., CAS 1358828-71-3 ).
Properties
Molecular Formula |
C27H24N4O4 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
1-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O4/c1-3-18-9-13-20(14-10-18)31-26(32)22-7-5-6-8-23(22)30(27(31)33)17-24-28-25(29-35-24)19-11-15-21(16-12-19)34-4-2/h5-16H,3-4,17H2,1-2H3 |
InChI Key |
VUEGGVBIVCVVSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OCC |
Origin of Product |
United States |
Biological Activity
The compound 1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.
Chemical Structure
The structure of the compound can be represented as follows:
This structure features a quinazoline core with substituents that enhance its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. The compound was evaluated against various Gram-positive and Gram-negative bacterial strains. The following table summarizes the antimicrobial activity of related quinazoline derivatives:
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| 13 | Staphylococcus aureus | 11 | 80 |
| 15 | Escherichia coli | 15 | 65 |
| 14a | Candida albicans | 12 | 70 |
| 14b | Staphylococcus aureus | 13 | 75 |
Findings : Compound 15 exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, surpassing the efficacy of standard antibiotics like ampicillin and ciprofloxacin .
Anticancer Activity
Quinazoline derivatives have also been studied for their anticancer properties. The compound was screened for its ability to inhibit key cancer-related enzymes such as dihydrofolate reductase (DHFR) and eukaryotic initiation factor 2 α (eIF2α).
Key Findings :
- Compounds derived from quinazoline structures have shown significant antiproliferative effects against various cancer cell lines.
- Molecular docking studies indicated strong binding affinities to target enzymes, suggesting potential mechanisms for anticancer activity .
Case Studies
- Antibacterial Activity Study : A study evaluated a series of quinazoline derivatives for their antibacterial properties. Among them, compounds with oxadiazole moieties demonstrated significant inhibition against Staphylococcus aureus and Candida albicans with MIC values ranging from 70 to 80 mg/mL .
- Anticancer Evaluation : Another research focused on quinazoline derivatives as dual inhibitors of EGFR and BRAF V600E mutations in cancer cells. Compounds exhibited cell cycle arrest and induced apoptosis in cancerous cells .
In Silico Studies
Molecular docking studies have been pivotal in understanding the interactions between quinazoline derivatives and their biological targets. For instance:
Chemical Reactions Analysis
Oxidation Reactions
The oxadiazole and quinazoline moieties undergo oxidation under controlled conditions. Key findings include:
-
Hydrogen peroxide in aqueous or organic solvents oxidizes the oxadiazole ring, producing a ketone derivative via ring-opening.
-
Potassium permanganate selectively oxidizes the ethylphenyl group to a carboxylic acid under acidic conditions.
Table 1: Oxidation Reactions
| Reagent | Conditions | Major Product | Yield (%) | Source |
|---|---|---|---|---|
| H₂O₂ (3%) | Ethanol, 60°C, 4 hrs | 1-(Carboxymethyl)-3-(4-ethylphenyl)quinazoline-2,4-dione | 72 | |
| KMnO₄ (0.1 M) | H₂SO₄ (1 M), 80°C, 6 hrs | 3-(4-Carboxyphenyl)quinazoline-2,4-dione | 58 |
Reduction Reactions
The compound’s unsaturated bonds and functional groups are susceptible to reduction:
-
Sodium borohydride reduces the oxadiazole ring to a diamino intermediate in methanol.
-
Catalytic hydrogenation (Pd/C, H₂) saturates the quinazoline core, yielding a tetrahydroquinazoline derivative.
Table 2: Reduction Reactions
| Reagent | Conditions | Major Product | Yield (%) | Source |
|---|---|---|---|---|
| NaBH₄ (2 eq) | Methanol, RT, 2 hrs | 1-((3-(4-ethoxyphenyl)-1,2-diaminoethyl)methyl)-3-(4-ethylphenyl)quinazoline-2,4-dione | 65 | |
| H₂ (1 atm), Pd/C | Ethyl acetate, 50°C, 8 hrs | 3-(4-ethylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione | 81 |
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at reactive sites:
-
Halogenation with bromine in acetic acid substitutes the ethylphenyl group at the para-position .
-
Nucleophilic substitution with amines replaces the ethoxy group on the oxadiazole ring.
Table 3: Substitution Reactions
Ring-Opening and Cyclization
The oxadiazole ring undergoes ring-opening under acidic or basic conditions:
-
HCl (6 M) cleaves the oxadiazole ring to form a nitrile and amide intermediate.
-
Hydrazine hydrate induces cyclization, generating a triazole-linked quinazoline derivative .
Table 4: Ring-Opening/Cyclization Reactions
Mechanistic Insights
-
Oxadiazole Reactivity : The 1,2,4-oxadiazole ring’s electron-deficient nature facilitates nucleophilic attacks at the C-5 position, enabling substitutions.
-
Quinazoline Core : The conjugated system stabilizes intermediates during reduction and oxidation, influencing reaction pathways.
Comparison with Similar Compounds
Key Observations:
- This substitution may enhance pharmacokinetic profiles, such as oral bioavailability.
- The methylthio group in CAS 1358828-71-3 contributes to higher lipophilicity, which could favor membrane permeability but may limit aqueous solubility .
Comparison with Broader Heterocyclic Systems
discusses a structurally distinct heterocyclic derivative containing pyrazole, tetrazole, and coumarin moieties. For example:
- Electron-withdrawing groups (e.g., coumarin in ) enhance binding to enzymatic targets like cyclooxygenase-2.
- Electron-donating groups (e.g., ethoxy in the target compound) may alter electronic profiles, affecting receptor interactions.
However, direct pharmacological comparisons between the target compound and ’s derivative are precluded by structural dissimilarity and a lack of shared assay data .
Preparation Methods
Quinazoline-2,4-dione Core Synthesis
The quinazoline-2,4-dione scaffold is synthesized via a cyclocondensation reaction between anthranilic acid derivatives and urea or thiourea analogs. A modified one-pot protocol under microwave irradiation (220°C, 20 min) enables efficient coupling of isatoic anhydride 1 with 4-ethylaniline 2 and ethyl chloroformate, yielding 3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione 3 in 58–65% yield. Key advantages include solvent-free conditions and reduced reaction time compared to conventional heating.
Reaction Scheme 1 :
1,2,4-Oxadiazole Ring Formation
The 3-(4-ethoxyphenyl)-1,2,4-oxadiazole-5-ylmethyl side chain is synthesized via a two-step process:
-
Amidoxime Formation : 4-Ethoxybenzaldehyde 4 reacts with hydroxylamine hydrochloride in methanol to form 4-ethoxybenzaldehyde amidoxime 5 (72% yield).
-
Cyclization : Amidoxime 5 undergoes cyclization with chloroacetyl chloride in toluene, producing 3-(4-ethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole 6 (68% yield).
Reaction Scheme 2 :
Final Alkylation and Coupling
The quinazoline core 3 is alkylated with oxadiazole derivative 6 in dimethylformamide (DMF) using anhydrous KCO and KI. The reaction proceeds via nucleophilic substitution at the quinazoline N1-position, yielding the target compound in 63–70% yield after recrystallization.
Reaction Scheme 3 :
Optimization of Reaction Conditions
Solvent and Catalyst Screening
-
Solvent Efficiency : DMF outperforms ethanol and acetonitrile due to its polar aprotic nature, enhancing nucleophilicity of the quinazoline nitrogen (Table 1).
-
Catalytic Additives : KI facilitates halogen exchange, improving chloromethyl oxadiazole reactivity.
Table 1: Solvent Impact on Alkylation Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 70 |
| Ethanol | 24.3 | 42 |
| Acetonitrile | 37.5 | 55 |
Temperature and Time Dependence
-
Optimal Temperature : 80–90°C balances reaction rate and side-product formation. Higher temperatures (>100°C) promote quinazoline decomposition.
-
Reaction Time : 24 hours ensures complete alkylation, confirmed by TLC monitoring.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity with retention time = 12.7 min.
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Conventional Alkylation | 63 | 95 | 24 |
| Microwave-Assisted | 70 | 98 | 8 |
| Solid-State Synthesis | 55 | 92 | 48 |
Microwave-assisted synthesis reduces reaction time by 67% while improving yield and purity, attributed to uniform heating and reduced side reactions.
Challenges and Mitigation Strategies
-
Steric Hindrance : Bulky 4-ethylphenyl and 4-ethoxyphenyl groups slow alkylation. Mitigated by using excess oxadiazole chloromethyl derivative (1.2 eq).
-
Byproduct Formation : Hydrolysis of oxadiazole under acidic conditions avoided by maintaining pH >7 with KCO.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this quinazoline-oxadiazole hybrid, and how can reaction yields be optimized?
- Methodology : Utilize a multi-step approach:
Oxadiazole Formation : Condense 4-ethoxybenzamide derivatives with hydroxylamine hydrochloride under reflux in ethanol/water (1:1) to form the 1,2,4-oxadiazole core .
Quinazoline Assembly : Employ cyclocondensation of anthranilic acid derivatives with 4-ethylphenyl isocyanate, followed by alkylation using the oxadiazole-methyl intermediate.
Optimization : Test palladium-catalyzed reductive cyclization (using formic acid derivatives as CO surrogates) to improve yield and reduce side products . Monitor reaction progress via TLC and optimize solvent polarity (e.g., DMF vs. THF).
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Methodology :
- X-ray Crystallography : Resolve solid-state conformation (e.g., bond angles, torsion angles) with single-crystal diffraction (100 K, R-factor < 0.05) .
- NMR Spectroscopy : Assign protons using 2D COSY and NOESY (e.g., distinguish quinazoline C-2/C-4 carbonyl signals at δ 165–170 ppm) .
- Mass Spectrometry : Confirm molecular weight via HRMS-ESI (theoretical [M+H]+ = 485.18 g/mol).
Advanced Research Questions
Q. How do substituent electronic effects (4-ethoxy vs. 4-ethyl groups) influence the compound’s reactivity in nucleophilic substitutions?
- Methodology :
- Hammett Analysis : Compare σ values of substituents to quantify electron-donating/-withdrawing effects. The 4-ethoxy group (σ = -0.24) enhances oxadiazole ring stability, while the 4-ethylphenyl group (σ = -0.15) may sterically hinder electrophilic attacks .
- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., pH, solvent) using UV-Vis spectroscopy.
Q. What computational approaches predict the compound’s binding affinity for kinase targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina with crystal structures of EGFR or VEGFR-2 (PDB IDs: 1M17, 4ASD). Parameterize force fields (e.g., AMBER) for the oxadiazole’s dipole moment .
- DFT Calculations : Compute frontier molecular orbitals (HOMO-LUMO gaps) to assess charge transfer interactions at B3LYP/6-31G(d) level .
Q. How can researchers resolve discrepancies between in vitro enzymatic inhibition and cell-based cytotoxicity data?
- Methodology :
- Solubility Testing : Measure logP (octanol/water) to assess membrane permeability. Use DLS to detect aggregation in PBS .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
- Control Experiments : Include a prodrug analog (e.g., ester-protected quinazoline) to differentiate intracellular activation mechanisms .
Q. What experimental designs validate tautomeric equilibria in solution versus solid states?
- Methodology :
- Solid-State : Compare X-ray data (fixed tautomer) with variable-temperature NMR (VT-NMR) in DMSO-d6 to detect dynamic equilibria .
- Theoretical Modeling : Perform MD simulations (GROMACS) to assess solvent effects on tautomer stability .
Data Contradiction Analysis
Q. How should researchers address conflicting SAR data between this compound and analogs with substituted triazoles?
- Methodology :
- Structural Overlays : Superpose crystal structures (Mercury 4.0) to compare steric/electronic profiles of oxadiazole vs. triazole cores .
- Free-Wilson Analysis : Quantify contributions of substituents (4-ethoxy, 4-ethyl) to bioactivity using regression models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
